molecular formula C19H32O2 B1218169 Grevillol CAS No. 5259-01-8

Grevillol

Cat. No.: B1218169
CAS No.: 5259-01-8
M. Wt: 292.5 g/mol
InChI Key: UXOGOSLLGMYCNL-UHFFFAOYSA-N
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Description

Grevillol is a phenolic compound isolated from the wood of Grevillea robusta, a species belonging to the Proteaceae family. The structure of this compound has been established as 5-n-tridecylresorcinol

Preparation Methods

Synthetic Routes and Reaction Conditions: Grevillol can be synthesized through the methylation of resorcinol derivatives using dimethyl sulphate and potassium hydroxide in aqueous methanol. This process results in both nuclear and O-methylation .

Industrial Production Methods: Industrial production of this compound involves the extraction from the wood of Grevillea robusta. The wood is subjected to mass spectrometry, gas chromatography, and chemical degradation to isolate this compound in high yield .

Chemical Reactions Analysis

Types of Reactions: Grevillol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various substituted resorcinol derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Grevillol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenolic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of resins and polymers due to its phenolic structure

Mechanism of Action

The mechanism of action of grevillol involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through the inhibition of lipoxygenase, an enzyme involved in the inflammatory process . This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 5-n-Pentadecylresorcinol
  • 5-Pentadec-8-enylresorcinol
  • 5-Pentadec-10-enylresorcinol

Comparison: Grevillol is unique due to its specific structure as 5-n-tridecylresorcinol.

Properties

IUPAC Name

5-tridecylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h14-16,20-21H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOGOSLLGMYCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200564
Record name Grevillol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5259-01-8
Record name Grevillol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5259-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Grevillol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grevillol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5259-01-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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